molecular formula C10H24Cl3N3 B3327513 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride CAS No. 349535-15-5

1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride

Cat. No.: B3327513
CAS No.: 349535-15-5
M. Wt: 292.7
InChI Key: NDZOOUAUKYVQEO-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride is a chemical compound with the molecular formula C10H22ClN3. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. This compound is known for its role as an intermediate in the synthesis of more complex molecules and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride can be synthesized through several methods. One common method involves the reaction of 4-Methylpiperidine with Piperazine, followed by treatment with hydrochloric acid to obtain the trihydrochloride salt . Another synthesis route includes reacting 1-Methylpiperazine with N-(tert-Butoxycarbonyl)-4-piperidone .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its trihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical. Additionally, its specific structural configuration allows for versatile reactivity in chemical synthesis and biological studies .

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.3ClH/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13;;;/h10-11H,2-9H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOOUAUKYVQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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